molecular formula C25H34O7 B12794965 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 7512-02-9

9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B12794965
CAS No.: 7512-02-9
M. Wt: 446.5 g/mol
InChI Key: NUIBXLWXNAKBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule characterized by its unique structure, which includes multiple fused rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the tetrahydrodioxino and xanthene intermediates, followed by their fusion under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium on carbon

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium on carbon, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-2-hydroxyethyl 4-nitrobenzoate
  • 2-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)aziridine
  • (2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)methanol

Uniqueness

The uniqueness of 9-(2,6-Dimethyltetrahydro(1,3)dioxino(5,4-d)(1,3)dioxin-4-yl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7512-02-9

Molecular Formula

C25H34O7

Molecular Weight

446.5 g/mol

IUPAC Name

9-(2,6-dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C25H34O7/c1-12-28-11-18-22(30-12)23(31-13(2)29-18)21-19-14(26)7-24(3,4)9-16(19)32-17-10-25(5,6)8-15(27)20(17)21/h12-13,18,21-23H,7-11H2,1-6H3

InChI Key

NUIBXLWXNAKBGU-UHFFFAOYSA-N

Canonical SMILES

CC1OCC2C(O1)C(OC(O2)C)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.